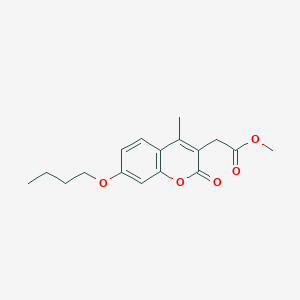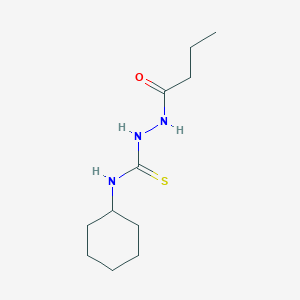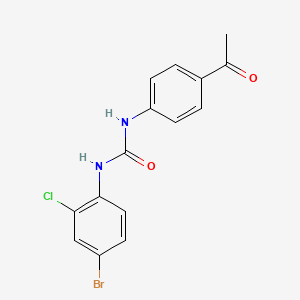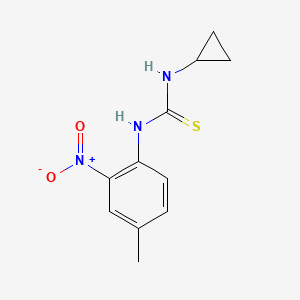![molecular formula C19H25NO2S2 B4735399 2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)
2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide
Descripción general
Descripción
2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as TMB-8 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
TMB-8 acts as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from intracellular stores. It binds to the IP3 receptor and prevents the binding of IP3, thereby inhibiting the release of calcium. This mechanism of action has been well-characterized and has been used to study various cellular processes.
Biochemical and Physiological Effects
TMB-8 has been found to have various biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes, such as muscle contraction and neurotransmitter release. TMB-8 has also been found to inhibit cell proliferation and induce apoptosis in some cell types. In addition, TMB-8 has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-8 has several advantages for lab experiments. It is a potent and selective inhibitor of IP3 receptors, which makes it a useful tool for studying calcium signaling pathways. TMB-8 is also stable and can be easily synthesized and purified. However, TMB-8 has some limitations for lab experiments. It has been found to have off-target effects on other calcium channels, which can complicate data interpretation. In addition, TMB-8 can be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several future directions for research on TMB-8. One direction is to investigate its potential therapeutic applications in diseases that involve abnormal calcium signaling, such as neurodegenerative diseases and cancer. Another direction is to develop more potent and selective inhibitors of IP3 receptors, which can be used to study calcium signaling pathways with greater specificity. Finally, the use of TMB-8 in combination with other inhibitors of calcium signaling pathways may provide new insights into the regulation of cellular processes.
Conclusion
In conclusion, TMB-8 is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It has been found to inhibit the release of calcium from intracellular stores and has various biochemical and physiological effects. TMB-8 has several advantages for lab experiments, but also has some limitations. Future research on TMB-8 may lead to new insights into the regulation of calcium signaling pathways and the development of new therapies for diseases that involve abnormal calcium signaling.
Aplicaciones Científicas De Investigación
TMB-8 has been extensively researched for its potential applications in the field of medicine. It has been found to inhibit the release of calcium from intracellular stores, which makes it a useful tool for studying calcium signaling pathways in cells. TMB-8 has also been used to investigate the role of calcium in various physiological processes, such as muscle contraction, neurotransmitter release, and cell proliferation.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c1-14-11-16(3)19(17(4)12-14)24(21,22)20-9-10-23-13-18-8-6-5-7-15(18)2/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQPPSNNYFBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)

![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)

![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)

![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)

![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
![2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735388.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)

![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)